5-Fluoro-8-methyl-quinoline hydrochloride
Overview
Description
5-Fluoro-8-methyl-quinoline hydrochloride is a chemical compound with the molecular formula C10H9ClFN . It is an off-white solid and is used as a building block in pharmaceuticals .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . A variety of synthetic methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H8FN.ClH/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;/h2-6H,1H3;1H
. The molecular weight of this compound is 197.64 . Chemical Reactions Analysis
Quinoline derivatives, including this compound, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 197.64 .Scientific Research Applications
Synthesis and Characterization : Quinoline derivatives, including those with fluoro and methyl groups, have been synthesized and characterized for their potential as therapeutic agents. For instance, a study involved the synthesis of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols and their evaluation for antimicrobial activities against various bacteria and fungi (Faldu et al., 2014).
Antibacterial Properties : Substituted quinolines, such as 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids, have been synthesized and tested for their in vitro and in vivo antibacterial activity. These compounds, particularly when featuring a methyl group at the quinoline nucleus, showed enhanced activity against Gram-positive bacteria like Streptococcus pneumoniae (Miyamoto et al., 1995).
Antifungal Activity : Research on 2-methyl-8-quinolinol derivatives, including those with fluoro, chloro, and bromo substituents, revealed their in vitro antifungal activity against various fungi. Certain derivatives, like the 5,7-dichloro and 5,7-dibromo compounds, exhibited significant fungitoxic properties (Gershon et al., 1972).
Synthesis and Antimicrobial Activity : Novel quinoline derivatives have been synthesized, showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria. These include thiazolopyrazine-incorporated tetracyclic quinolone antibacterials (Inoue et al., 1994).
Electrochemical Studies : Studies on the electrochemical properties of certain quinoline derivatives, including their synthetic precursors, have been reported. This includes research on l-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, highlighting its significance as a wide-spectrum drug (Srinivasu et al., 1999).
Antimycobacterial Activity : Novel ofloxacin derivatives have been synthesized and evaluated for antimycobacterial activities. This research is critical in the context of drug-resistant tuberculosis strains (Dinakaran et al., 2008).
Photophysical Studies : The photophysical properties of indoloquinoline derivatives, including those with chloro substitutions, have been studied. These compounds have shown potential anti-cancer abilities, and their behavior in different solvents has been investigated (Ghosh et al., 2011).
Anticancer Activity-Structure Relationship : Quinolinone-based compounds, including those with fluoro and chloro groups, have been reviewed for their anticancer activities. This research highlights the structural motifs contributing to inhibitory effects against cancer (Beker & Yıldırım, 2021).
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with various biological targets. For instance, some quinolines have been found to inhibit various enzymes .
Mode of Action
The mode of action of quinoline compounds can vary widely depending on their specific chemical structure. Some quinolines are known to inhibit enzyme activity, while others might interact with DNA or other cellular components .
Biochemical Pathways
Quinoline compounds can affect various biochemical pathways. For example, some quinolines exhibit antibacterial, antineoplastic, and antiviral activities .
Result of Action
The molecular and cellular effects of quinoline compounds can vary widely. Some quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .
Future Directions
Quinoline motifs, including 5-Fluoro-8-methyl-quinoline hydrochloride, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing greener synthetic approaches and investigating new structural prototypes with more effective biological activities .
Biochemical Analysis
Biochemical Properties
5-Fluoro-8-methyl-quinoline hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of specific genes involved in cell cycle regulation and apoptosis, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction pathways. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting their function and the downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses beyond this range can cause significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell. Additionally, the compound can influence the activity of other metabolic enzymes, thereby altering the levels of key metabolites and impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, certain transporters may facilitate the uptake of this compound into the cell, while binding proteins can influence its distribution within the cytoplasm and other organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .
properties
IUPAC Name |
5-fluoro-8-methylquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN.ClH/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;/h2-6H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKSQSQGNAMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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